molecular formula C8H9BO4 B11912864 (2-Formyl-6-methoxyphenyl)boronic acid CAS No. 420800-54-0

(2-Formyl-6-methoxyphenyl)boronic acid

Cat. No.: B11912864
CAS No.: 420800-54-0
M. Wt: 179.97 g/mol
InChI Key: DSMUQOMAUGDLJN-UHFFFAOYSA-N
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Description

(2-Formyl-6-methoxyphenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a formyl group at the 2-position and a methoxy group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Formyl-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Formyl-6-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is the corresponding phenol.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Chemistry: (2-Formyl-6-methoxyphenyl)boronic acid is widely used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling .

Biology and Medicine: Boronic acids, including this compound, are used in the design of enzyme inhibitors, particularly for proteases and kinases. These inhibitors have potential therapeutic applications in treating diseases such as cancer .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also used in the development of materials for electronic applications .

Mechanism of Action

The mechanism of action of (2-Formyl-6-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the new carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic aryl halide.

Comparison with Similar Compounds

  • 2-Formylphenylboronic acid
  • 2-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: (2-Formyl-6-methoxyphenyl)boronic acid is unique due to the presence of both formyl and methoxy groups on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the methoxy group can provide electron-donating effects, while the formyl group can act as an electron-withdrawing group, making the compound versatile in different synthetic applications .

Properties

CAS No.

420800-54-0

Molecular Formula

C8H9BO4

Molecular Weight

179.97 g/mol

IUPAC Name

(2-formyl-6-methoxyphenyl)boronic acid

InChI

InChI=1S/C8H9BO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5,11-12H,1H3

InChI Key

DSMUQOMAUGDLJN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OC)C=O)(O)O

Origin of Product

United States

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